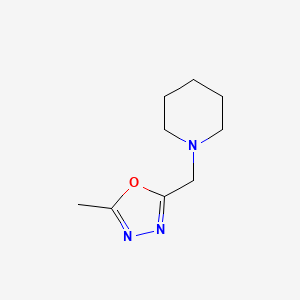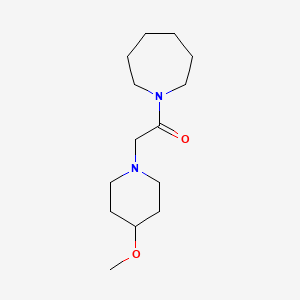
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone, also known as A-401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone is not fully understood. However, it is believed to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, such as pain perception, mood regulation, and appetite. 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to inhibit the reuptake of the endocannabinoid anandamide, leading to increased levels of this neurotransmitter in the brain. This, in turn, can result in the activation of cannabinoid receptors, which can produce various physiological effects.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to produce various biochemical and physiological effects in animal models. It has been found to reduce seizures in rats, suggesting its potential as an anticonvulsant. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to increase the time spent in the open arms of a maze in mice, indicating its potential as an anxiolytic. Furthermore, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to reduce pain sensitivity in rats, suggesting its potential as an analgesic.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its purity and yield can be determined through various analytical techniques. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to produce consistent results across different animal models, making it a reliable tool for scientific research. However, there are also some limitations to using 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone in laboratory experiments. For example, its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone can vary depending on the dose and route of administration, making it important to carefully control these variables in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone. One area of interest is the potential use of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone as a treatment for addiction. Further studies are needed to determine the optimal dose and route of administration of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone for this purpose. Additionally, more research is needed to fully understand the mechanism of action of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone and its effects on the endocannabinoid system. This could lead to the development of novel drugs that target this system for various therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone in humans, which could pave the way for its use as a therapeutic agent in clinical settings.
In conclusion, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone is a chemical compound that has shown promise for its potential therapeutic applications in various fields of science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone for various therapeutic applications.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone involves the reaction between azepane and 4-methoxypiperidine, followed by the addition of ethanone. This results in the formation of a white crystalline powder, which can be purified through recrystallization. The purity and yield of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone can be determined through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anticonvulsant, antidepressant, and analgesic properties. Furthermore, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to have potential as a treatment for addiction, as it can reduce drug-seeking behavior in animal models. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been studied for its potential use as a tool for studying the role of the endocannabinoid system in the brain.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-18-13-6-10-15(11-7-13)12-14(17)16-8-4-2-3-5-9-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUTQVCYQTGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

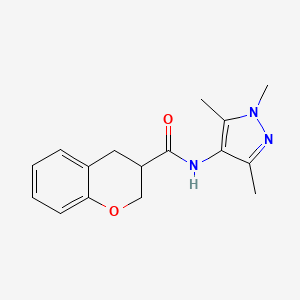
![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)
![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
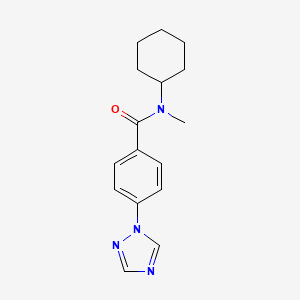
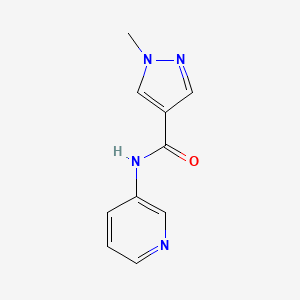
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
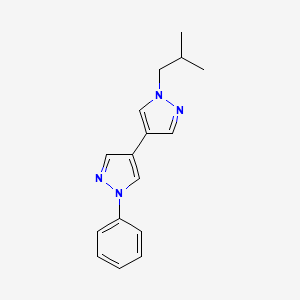
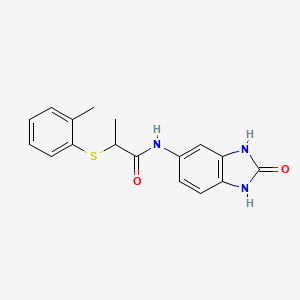
![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
